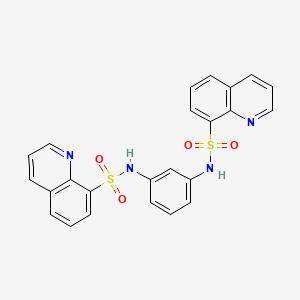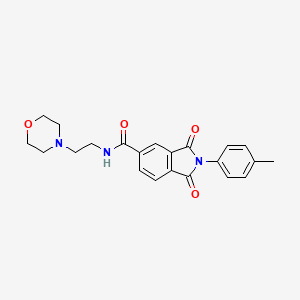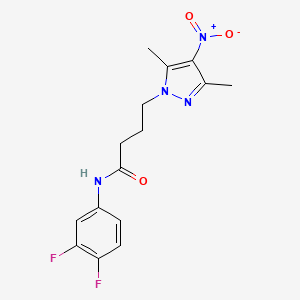
N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Synthesis of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled through an acetamide linkage. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide linkage can be modified through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form new heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Cyclization: Acidic or basic conditions, depending on the desired cyclization pathway.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the acetamide linkage.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying biological processes involving benzothiazole and pyrazole derivatives.
Medicine: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzothiazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)acetamide: Lacks the pyrazole ring and nitro group.
2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the benzothiazole ring.
N-(1,3-benzothiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both benzothiazole and pyrazole rings, as well as the nitro group. This combination of structural features may confer unique biological activities and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H9N5O3S |
|---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H9N5O3S/c18-11(7-16-6-5-10(15-16)17(19)20)14-12-13-8-3-1-2-4-9(8)21-12/h1-6H,7H2,(H,13,14,18) |
InChI Key |
GAKMVZAJVAODES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11497498.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B11497499.png)
![N-{[4-(4-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]methyl}-N-phenylamine](/img/structure/B11497508.png)
![3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11497512.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11497516.png)
![Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B11497527.png)
![2-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B11497528.png)



![N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B11497561.png)
![2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B11497569.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11497583.png)
![ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11497590.png)
